

# An In-Depth Technical Guide to the Mechanism of Action of LAS195319

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## Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

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## Introduction

**LAS195319** is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). Developed by Almirall S.A., this investigational compound is administered via inhalation for the targeted treatment of respiratory diseases with a significant inflammatory component, such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action centers on the modulation of the PI3K $\delta$  signaling pathway, a critical regulator of immune cell function. This guide provides a comprehensive overview of the preclinical data available for **LAS195319**, including its biochemical and cellular activity, pharmacokinetic profile, and the underlying signaling pathways it modulates.

## Core Mechanism of Action: Inhibition of PI3K $\delta$

**LAS195319** exerts its therapeutic effect through the highly potent and selective inhibition of PI3K $\delta$ . The PI3K family of lipid kinases is divided into three classes, with Class I being pivotal in immune signaling. The Class I PI3Ks are further subdivided into four isoforms:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . While the  $\alpha$  and  $\beta$  isoforms are ubiquitously expressed, the  $\gamma$  and  $\delta$  isoforms are predominantly found in leukocytes, making them attractive targets for inflammatory and autoimmune diseases.

PI3K $\delta$  plays a crucial role in the activation, differentiation, proliferation, and survival of various immune cells, including B cells, T cells, mast cells, and neutrophils. Upon activation by cell surface receptors, PI3K $\delta$  phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to

generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of cellular processes that drive the inflammatory response.

By inhibiting PI3K $\delta$ , **LAS195319** effectively dampens this signaling cascade, leading to a reduction in the activation and function of key immune cells implicated in the pathophysiology of asthma and COPD. This targeted approach is designed to deliver anti-inflammatory effects directly to the lungs while minimizing systemic exposure and potential side effects.

## Quantitative Data

The following tables summarize the available quantitative data for **LAS195319**, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of **LAS195319**

Target	Assay Type	IC50 (nM)	Selectivity vs. PI3K $\delta$
PI3K $\delta$	Enzymatic	0.5	-
Cellular	2.7	-	
PI3K $\beta$	Enzymatic	>10	>20-fold
PI3K $\gamma$	Enzymatic	>10	>20-fold
PI3K $\alpha$	Not Reported	-	-

Note: Specific IC50 values for PI3K $\alpha$  have not been publicly disclosed, though high selectivity has been reported.

Table 2: Physicochemical and Pharmacokinetic Properties of **LAS195319**

Parameter	Value	Species	Administration Route	Dose
Molecular Weight (MW)	594 g/mol	-	-	-
Topological Polar Surface Area (TPSA)	169 Å <sup>2</sup>	-	-	-
Hydrogen Bond Donors	5	-	-	-
Lung AUC	15.5 µg·h/g	Rat	Intratracheal	0.05 mg/kg
Lung/Plasma Ratio	2925	Rat	Intratracheal	0.05 mg/kg

## Experimental Protocols

Detailed experimental protocols for the characterization of **LAS195319** have not been fully disclosed in the public domain. However, based on standard methodologies in pharmacology and drug development, the following outlines the likely experimental approaches.

### In Vitro Kinase Inhibition Assay (Enzymatic Assay)

The potency and selectivity of **LAS195319** against PI3K isoforms were likely determined using a biochemical kinase assay. A typical protocol would involve:

- Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ATP (often radiolabeled, e.g., [γ-<sup>33</sup>P]ATP), and the test compound (**LAS195319**) at various concentrations.
- Assay Procedure:
  - The kinase reaction is initiated by incubating the PI3K enzyme with the lipid substrate and a concentration gradient of **LAS195319**.
  - The reaction is started by the addition of ATP.

- After a defined incubation period at a controlled temperature, the reaction is stopped.
- The amount of phosphorylated product (PIP3) is quantified. If a radiolabeled ATP is used, this can be done through scintillation counting after separation of the product. Alternatively, non-radioactive methods using luminescence or fluorescence detection can be employed.
- Data Analysis: The concentration of **LAS195319** that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

### Cellular Activity Assay

To determine the activity of **LAS195319** in a cellular context, a variety of assays could be employed, often using immune cells such as B cells, T cells, or neutrophils. A common method involves measuring the inhibition of a downstream signaling event, such as Akt phosphorylation.

- Cell Culture: A relevant immune cell line or primary cells are cultured under standard conditions.
- Stimulation and Treatment:
  - Cells are pre-incubated with varying concentrations of **LAS195319**.
  - The PI3K $\delta$  pathway is then activated by adding a specific stimulus (e.g., B cell receptor activation for B cells, T cell receptor activation for T cells, or a chemokine for neutrophils).
- Endpoint Measurement:
  - After a short incubation period with the stimulus, the cells are lysed.
  - The level of phosphorylated Akt (pAkt) is measured using techniques such as Western blotting or a cell-based ELISA.
- Data Analysis: The IC50 value is determined by plotting the inhibition of pAkt against the concentration of **LAS195319**.

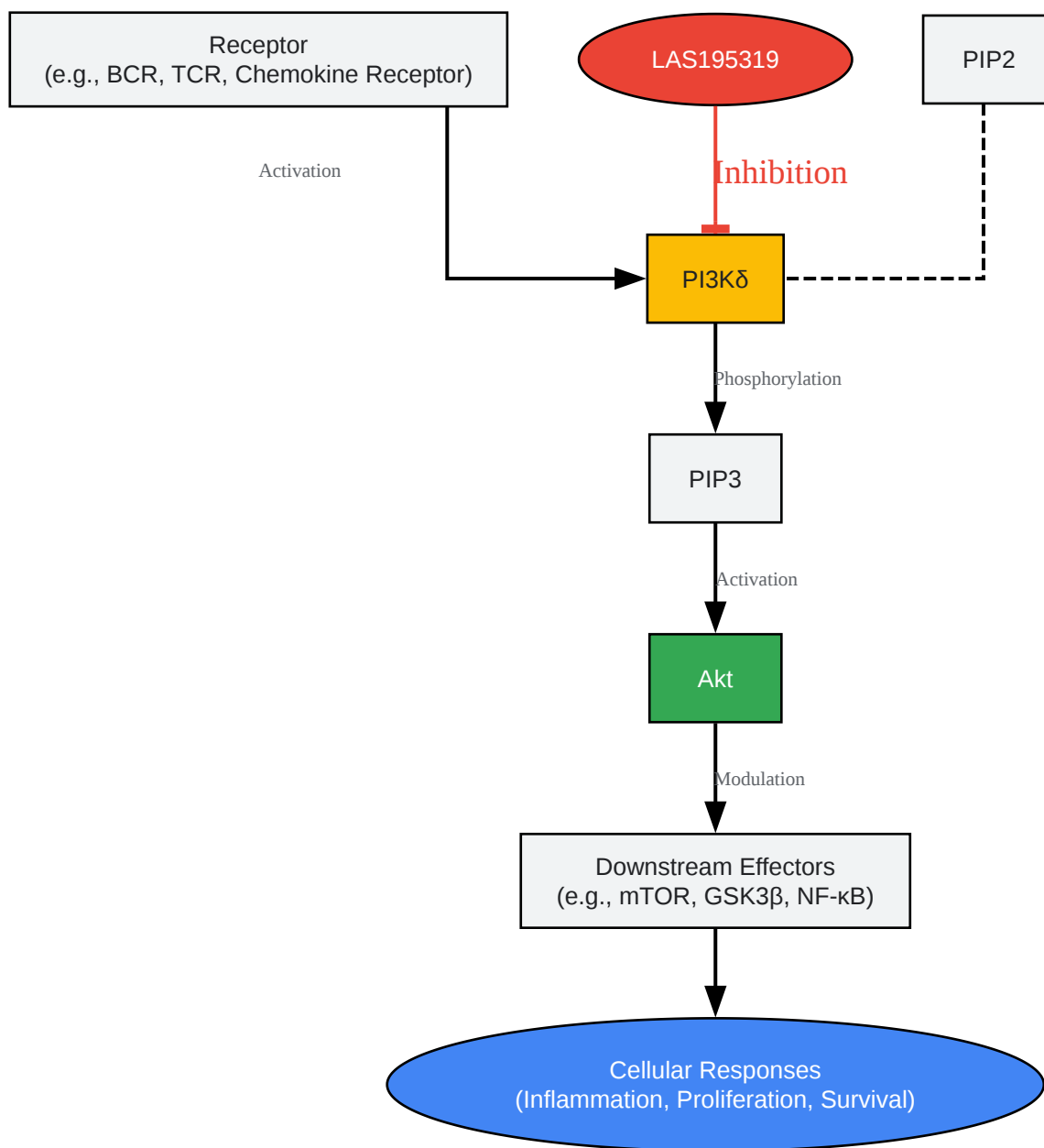
### In Vivo Efficacy Models

The efficacy of **LAS195319** in preclinical models of asthma and COPD was likely evaluated using well-established rodent models.

- **Ovalbumin-Induced Asthma Model:** This is a common model to study allergic airway inflammation.
  - **Sensitization:** Mice or rats are sensitized to the allergen ovalbumin (OVA) via intraperitoneal injections, typically with an adjuvant like aluminum hydroxide.
  - **Challenge:** Following sensitization, the animals are challenged with aerosolized OVA directly into the lungs to induce an asthmatic response.
  - **Treatment:** **LAS195319** would be administered via inhalation prior to the OVA challenge.
  - **Endpoint Analysis:** Key endpoints would include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (eosinophils, neutrophils, lymphocytes), measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the lung, histological analysis of lung tissue for inflammation and mucus production, and assessment of airway hyperresponsiveness.
- **Cigarette Smoke-Induced COPD Model:** This model mimics the chronic inflammation and lung damage seen in human COPD.
  - **Exposure:** Rodents are exposed to cigarette smoke for a prolonged period (weeks to months) to induce a COPD-like phenotype.
  - **Treatment:** **LAS195319** would be administered via inhalation during the cigarette smoke exposure period.
  - **Endpoint Analysis:** Endpoints would include inflammatory cell influx (particularly neutrophils and macrophages) in BALF, measurement of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ), and histological assessment of lung tissue for signs of emphysema and airway remodeling.

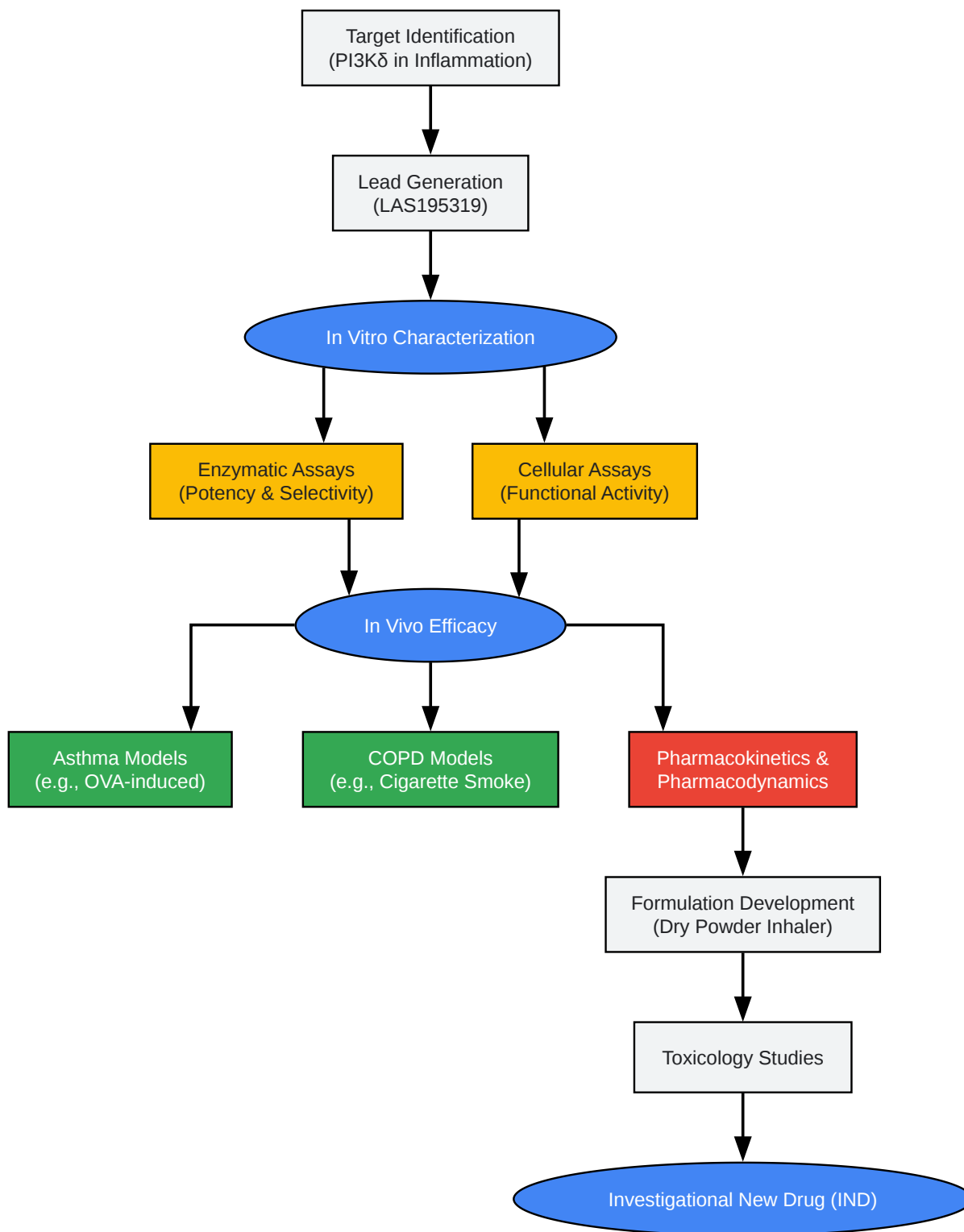
## Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway inhibited by **LAS195319** and a conceptual workflow for its preclinical evaluation.



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PI3Kδ Signaling Pathway Inhibition by **LAS195319**.



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Conceptual Preclinical Evaluation Workflow for **LAS195319**.

## Conclusion

**LAS195319** is a promising inhaled therapeutic candidate that demonstrates high potency and selectivity for PI3K $\delta$ . Its mechanism of action, centered on the inhibition of a key inflammatory signaling pathway in leukocytes, offers a targeted approach for the treatment of respiratory diseases such as asthma and COPD. The preclinical data, although not fully comprehensive in the public domain, support its development as a locally acting anti-inflammatory agent with the potential for a favorable safety profile due to its inhaled route of administration and high lung retention. Further clinical investigation is required to fully elucidate its therapeutic potential in patient populations.

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